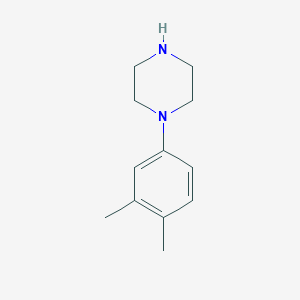

1-(3,4-Dimethylphenyl)piperazine

Description

The Significance of Piperazine (B1678402) Derivatives as Privileged Scaffolds in Drug Discovery

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov This concept, first introduced in the late 1980s, has become a cornerstone of drug discovery, as it allows for the creation of compound libraries with a higher probability of yielding biologically active molecules. nih.govufrj.br The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prime example of such a privileged scaffold. nih.govresearchgate.net

The prevalence of the piperazine scaffold in approved drugs and clinical candidates across a wide range of therapeutic areas underscores its importance. mdpi.comnih.gov These include treatments for cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov For instance, several antipsychotic, antidepressant, and anxiolytic drugs incorporate the piperazine structure. nih.gov The ability of piperazine derivatives to interact with a diverse set of receptors and enzymes has solidified their status as a valuable tool in the medicinal chemist's arsenal. nih.govnih.gov

An Overview of Substituted Phenylpiperazines in Academic Research Contexts

Within the broad class of piperazine derivatives, substituted phenylpiperazines have garnered significant attention in academic and industrial research. This specific subclass, characterized by a phenyl group attached to one of the piperazine nitrogens, serves as a versatile template for the design of new bioactive compounds. The nature and position of substituents on the phenyl ring can have a profound impact on the pharmacological activity of the resulting molecule.

Academic research has extensively explored the structure-activity relationships (SAR) of substituted phenylpiperazines, aiming to understand how different substitution patterns influence their biological effects. For example, studies have investigated the impact of various substituents on the phenyl ring on the affinity and selectivity of these compounds for specific receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This research is crucial for the rational design of new drugs with improved efficacy and reduced side effects.

The compound 1-(3,4-dimethylphenyl)piperazine is a specific example of a substituted phenylpiperazine that has been investigated in various research contexts. The presence of the two methyl groups on the phenyl ring at positions 3 and 4 can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding to biological targets. Research on related dichlorophenylpiperazine derivatives has shown that the substitution pattern on the phenyl ring is critical for cytotoxic activity in cancer cell lines. mdpi.comnih.gov Specifically, compounds with a 3,4-dichlorophenylpiperazine moiety demonstrated significant cytotoxic effects. mdpi.com This highlights the importance of the substitution pattern on the phenylpiperazine scaffold in determining biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLNVAVCCYTHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143902 | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-05-7 | |

| Record name | 1-(3,4-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,4-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3,4 Dimethylphenyl Piperazine and Its Derivatives

General Synthetic Pathways to N-Substituted Piperazines

The construction of the N-substituted piperazine (B1678402) scaffold is a fundamental process in organic synthesis, with numerous methods developed to achieve this. Piperazine itself is a common starting material for the synthesis of its derivatives, including those with N-substitutions. thieme-connect.comjocpr.com

One of the most direct methods for preparing N-substituted piperazines is through the N-alkylation of piperazine. thieme-connect.com This involves reacting piperazine with an appropriate alkylating agent. Another common approach is the reductive amination of piperazine with aldehydes or ketones.

More complex strategies for constructing the piperazine ring itself include transition-metal-catalyzed cyclizations . For instance, palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These reactions often involve the coupling of a diamine component with a suitable difunctionalized substrate. organic-chemistry.org Additionally, gold-catalyzed and other metal-catalyzed cyclizations have been reported. thieme-connect.com The "borrowing hydrogen" strategy and imine reductive cyclization also represent modern approaches to piperazine synthesis. thieme-connect.com

A notable method involves the reaction of carbonyl and amine condensation partners using organic photoredox catalysis. This approach allows for the synthesis of a broad range of piperazines in good yields under mild conditions. organic-chemistry.org The reduction of pyrazines or diketopiperazines provides another route to the saturated piperazine core. thieme-connect.com

Specific Approaches to 1-Arylpiperazine Scaffolds

The synthesis of 1-arylpiperazines, such as 1-(3,4-dimethylphenyl)piperazine, typically involves the formation of a carbon-nitrogen bond between the piperazine ring and the aryl group. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a piperazine reacts with an activated aryl halide.

Another powerful and widely used method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and piperazine. This method is valued for its high functional group tolerance and broad substrate scope.

The synthesis of long-chain arylpiperazine derivatives often involves the reaction of appropriate chloroalkyl derivatives with arylpiperazines. nih.gov For instance, 4-(ω-cyanoalkyl)-1-arylpiperazines can be obtained by treating the corresponding arylpiperazines with ω-chloroalkylnitriles in the presence of a base like sodium carbonate. acs.org

A general strategy for preparing certain arylpiperazine derivatives involves the treatment of 4-(ω-chloroalkanoyl)-1-arylpiperazines with hydantoins in the presence of sodium hydride, followed by reduction with lithium aluminum hydride. acs.org

Derivatization Strategies for Functionalization of the Piperazine Core

Once the this compound core is assembled, further functionalization can be achieved through various derivatization strategies. These modifications are often aimed at exploring structure-activity relationships in medicinal chemistry. nih.govnih.gov

A common approach is the N-acylation or N-alkylation of the second nitrogen atom of the piperazine ring. This can be accomplished by reacting the piperazine with acyl chlorides, anhydrides, or alkyl halides. For example, treatment of thiazolinylphenyl-piperazines with acetic anhydride (B1165640) yields the corresponding acetylated derivatives. nih.gov

Another strategy involves the reductive amination of the secondary amine of the piperazine with an aldehyde or ketone to introduce a variety of substituents. Furthermore, the piperazine core can be incorporated into more complex heterocyclic systems. For example, 1,4-disubstituted piperazine-2,5-dione derivatives can be synthesized from 1-arylpiperazine-2,5-diones. nih.gov

Chemical derivatization is also employed for analytical purposes. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, enabling its detection at low levels using HPLC-UV instrumentation. jocpr.comresearchgate.net This highlights the versatility of derivatization in both synthetic and analytical contexts.

Recent advancements have also focused on the direct C-H functionalization of the piperazine ring itself. beilstein-journals.org While challenging, methods involving photoredox catalysis have shown promise in creating α-arylated or α-vinylated piperazine products, offering new avenues for structural diversification. beilstein-journals.org

Below is a table summarizing some derivatization approaches for piperazine cores:

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl halides | Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Substituted Amine |

| Reaction with Isocyanates | Isocyanates | Urea (B33335) |

| Reaction with Sulfonyl Chlorides | Sulfonyl chlorides | Sulfonamide |

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are instrumental in separating 1-(3,4-dimethylphenyl)piperazine from complex mixtures, allowing for its precise detection and quantification. The choice of technique often depends on the sample matrix and the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (e.g., LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of piperazine (B1678402) derivatives. These methods offer high sensitivity and selectivity, making them suitable for detecting trace amounts of the compound.

In LC-MS/MS analysis, the compound is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The resulting ions are fragmented, and specific fragment ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which enhances specificity. For instance, in the analysis of related piperazine compounds, LC-MS/MS methods have been developed and validated for quantification in various biological matrices. nih.govnih.gov The use of a C18 column with a gradient elution of a mobile phase consisting of methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is common. nih.govnih.gov

A study on the determination of a related compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), utilized an LC-MS/MS method with a phenyl-hexyl column. hsa.gov.sgfda.gov.tw The mobile phase consisted of ammonium formate (B1220265) in water (pH 9.0) and methanol, with a gradient elution. hsa.gov.sg Such methods demonstrate the adaptability of LC-MS/MS for various piperazine-containing compounds.

Table 1: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Value |

| Column | Reverse-phase C18 or Phenyl-Hexyl nih.govhsa.gov.sgfda.gov.tw |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate (pH 9.0) nih.govhsa.gov.sg |

| Mobile Phase B | Methanol with 0.1% formic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Injection Volume | 5 µL nih.govfda.gov.tw |

This table presents a generalized set of parameters based on methods for related piperazine compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and thermally stable compounds like piperazine derivatives. unodc.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. unodc.org

For the analysis of piperazines, a common approach involves using a capillary column, such as a DB-5ms. scholars.direct The sample is injected in splitless mode, and the oven temperature is programmed to increase gradually, for example, starting at 100°C. unodc.org The mass spectrometer then detects the characteristic mass-to-charge ratios (m/z) of the fragments of this compound. For example, a full-scan GC-MS screen has been successfully used to detect other piperazine derivatives like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine samples. nih.gov

Table 2: Typical GC-MS Conditions for Piperazine Analysis

| Parameter | Value |

| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct |

| Injection Mode | Splitless with pulse pressure (40 psi) at 250 °C scholars.direct |

| Initial Oven Temperature | 100°C unodc.org |

| Detector | Mass Selective Detector scholars.direct |

Note: These conditions are based on established methods for other piperazine derivatives and serve as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of compounds. jocpr.com While this compound itself may not have a strong UV chromophore, derivatization can be employed to enhance its detection by UV-Vis detectors. jocpr.com For instance, a method involving derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been developed for the analysis of piperazine, allowing for detection at low levels. jocpr.com

Alternatively, HPLC can be coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds that lack a UV chromophore. sielc.com For the analysis of piperazine, a reversed-phase cation-exchange approach has been developed using Primesep columns. sielc.com

Table 3: Example HPLC Parameters for Piperazine Analysis

| Parameter | Value |

| Column | Primesep 100 sielc.com |

| Mobile Phase Flow Rate | 1.0 ml/min jocpr.com |

| Column Temperature | 35°C jocpr.com |

| Detection Wavelength (with derivatization) | 340 nm jocpr.com |

| Injection Volume | 10 µL jocpr.com |

These parameters are illustrative and would require validation for the specific analysis of this compound.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are essential for the structural elucidation and confirmation of the identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecular structure.

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. unodc.org Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]+ and [M+Na]+, have been calculated to aid in its identification. uni.lu For example, the predicted CCS for the [M+H]+ adduct is 145.3 Ų. uni.lu

NMR spectroscopy, particularly 13C NMR, reveals the chemical environment of each carbon atom in the molecule, providing a unique fingerprint. spectrabase.com Although a full spectrum for this compound requires specific access, computed chemical shifts are available. spectrabase.com Infrared (IR) spectroscopy can identify the functional groups present in the molecule through their characteristic vibrational frequencies. nih.gov

Application of Stable Isotopically Labeled Internal Standards in Quantitative Analysis

In quantitative analysis, especially in complex biological matrices, the use of stable isotopically labeled (SIL) internal standards is highly recommended to ensure accuracy and precision. waters.comacanthusresearch.comresearchgate.net A SIL internal standard is an analog of the analyte where one or more atoms have been replaced with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The key advantage of using a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte. waters.comacanthusresearch.com This means it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects (ion suppression or enhancement in the mass spectrometer). waters.com By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variations or losses during sample preparation and analysis can be compensated for by measuring the ratio of the analyte's response to the internal standard's response. waters.com

For a SIL internal standard to be effective, it should have a mass difference of at least three mass units from the analyte to avoid spectral overlap. acanthusresearch.com The isotopic label must also be placed on a stable position within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com While SIL internal standards are the preferred choice, their availability and cost can be a factor. researchgate.netnih.gov In their absence, a structural analog can be used, but this requires more rigorous validation to ensure it behaves similarly to the analyte. nih.govscispace.com

For the quantitative analysis of this compound, a deuterated or ¹³C-labeled version would be an ideal internal standard for LC-MS/MS or GC-MS methods, significantly improving the reliability of the results. researchgate.net

Pharmacological Profile and Receptor Interaction Studies

Neuropharmacological Receptor Binding Affinities and Selectivity

Dopamine (B1211576) Receptor Interactions (D1, D2, D3, D4, D5)

The interaction of 1-(3,4-Dimethylphenyl)piperazine and its analogs with dopamine receptors reveals a notable selectivity profile. Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.gov

Derivatives of N-phenylpiperazine have been shown to exhibit selective binding to the D3 receptor subtype over the D2 subtype, despite significant amino acid sequence homology between them. nih.gov For instance, certain analogs demonstrate a high affinity for the human D3 dopamine receptor. nih.gov One such analog, compound 6a, displayed a binding affinity (Ki) of 0.2 nM for the D3 receptor, with substantially lower affinity for D1, D2, and D4 receptors (>1500 nM). nih.gov

In contrast, another derivative, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393), was identified as a potent and highly selective antagonist for the dopamine D4 receptor. This compound exhibited a Ki of 1.5 nM for the human D4.4 receptor, showing over 2700-fold selectivity compared to D1, D2, D3, and D5 receptors. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of this compound Analogs

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

|---|---|---|---|---|---|

| Compound 6a | >1500 | >1500 | 0.2 | >1500 | >190 |

| A-381393 | >2700-fold selectivity for D4 | >2700-fold selectivity for D4 | >2700-fold selectivity for D4 | 1.5 | >2700-fold selectivity for D4 |

Data sourced from studies on N-phenylpiperazine analogs. nih.govresearchgate.net

Research has highlighted the potent and selective D4 receptor antagonism of certain this compound derivatives. researchgate.netmdpi.com The compound A-381393, which incorporates the this compound moiety, is a notable example. It potently binds to the human dopamine D4.4 receptor with a Ki of 1.5 nM and demonstrates high selectivity (over 2700-fold) against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.net Functionally, A-381393 acts as an antagonist, inhibiting agonist-induced activity at the human D4.4 receptor without showing significant intrinsic activity. researchgate.net This high selectivity distinguishes it from other compounds like clozapine (B1669256). researchgate.net

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT3)

Arylpiperazine derivatives are recognized as significant ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.commdpi.com Studies on 1,2,4-trisubstituted piperazine (B1678402) derivatives have shown that the introduction of a third substituent can enhance affinity for 5-HT2A receptors, while maintaining or slightly improving affinity for 5-HT1A receptors. nih.gov Some of these trisubstituted piperazines have demonstrated properties of postsynaptic 5-HT1A partial agonists. nih.gov

The compound A-381393, while highly selective for the D4 receptor, also shows moderate affinity for the 5-HT2A receptor with a Ki of 370 nM. researchgate.net Other arylpiperazine analogs have been developed to target both 5-HT1A and sigma-1 receptors, with some compounds exhibiting high affinity for both. d-nb.info For instance, compound 27 showed Ki values of 0.44 nM for 5-HT1A and 0.27 nM for σ1 receptors. d-nb.info

Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine Derivatives

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

|---|---|---|

| A-381393 | Not reported | 370 |

| Compound 27 | 0.44 | Not reported |

Data sourced from studies on specific arylpiperazine analogs. researchgate.netd-nb.info

Noradrenaline (Norepinephrine) Receptor Interactions

The interaction of this compound analogs with noradrenaline receptors has been noted, particularly with alpha-adrenergic subtypes. For example, the D3-selective compound 6a exhibited its highest off-target binding affinity at several alpha-adrenergic receptor subtypes, including α1a (9.8 nM), α2a (15.2 nM), α1d (16.6 nM), and α2c (27.1 nM). nih.gov This indicates a significant interaction with the noradrenergic system.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

While direct studies on this compound's interaction with nicotinic acetylcholine receptors (nAChRs) are not specified in the provided context, the piperazine structure is a component of some nAChR ligands. For instance, 4-Acetyl-1,1-dimethylpiperazinium iodide acts as a nicotinic agonist with a Ki of 29.9 nM at the α4β2 subtype. rndsystems.com However, the specific agonistic or antagonistic activity of this compound at nAChRs requires further investigation. The α7 nAChR, a homomeric receptor with high calcium permeability, is a key target for various therapeutic indications. nih.gov

Sigma (σ) Receptor Binding (σ1, σ2)

The sigma receptor family, comprising σ1 and σ2 subtypes, is another target for arylpiperazine compounds. sigmaaldrich.comnih.gov Research into a series of N-substituted piperazines and piperidines has revealed that some compounds interact with both sigma receptor subtypes to varying degrees. nih.gov The piperazine moiety is considered a critical structural element for dual activity at histamine (B1213489) H3 and σ1 receptors. nih.gov

Specifically, some arylpiperazine derivatives have been designed to target both 5-HT1A and σ1 receptors with high affinity. d-nb.info For example, a compound designated as '27' showed a high affinity for the σ1 receptor with a Ki of 0.27 nmol/L. d-nb.info The σ1 receptor is known to regulate several neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems. nih.gov

Table 3: Sigma Receptor Binding Affinity of a Selected Arylpiperazine Derivative

| Compound | σ1 (Ki, nmol/L) |

|---|---|

| Compound 27 | 0.27 |

Data sourced from a study on arylpiperazines targeting 5-HT1A and σ1 receptors. d-nb.info

Opioid Receptor Interactions (Mu, Delta, Kappa)

Histamine Receptor Interactions (H1, H2, H3)

Histamine receptors, including the H1, H2, and H3 subtypes, are involved in a wide array of physiological functions, from allergic reactions to neurotransmission. Research into the interaction of piperazine-containing compounds with these receptors is ongoing. Studies on a series of 1-aryl-4-((1H-imidazol-4-yl)methyl)piperazine derivatives indicated that these compounds generally exhibit low to no affinity for the human histamine H3 receptor. In contrast, corresponding piperidine (B6355638) derivatives showed moderate to high affinity, suggesting that the conformational constraints imposed by the piperazine ring may not be optimal for H3 receptor binding in this chemical series. Specific binding data for this compound at the H1, H2, and H3 histamine receptors is not explicitly detailed in the available scientific literature.

Alpha-1 Adrenoceptor Antagonism

Arylpiperazine derivatives are a well-established class of compounds that exhibit affinity for alpha-1 (α1) adrenergic receptors. These receptors are crucial in the regulation of smooth muscle contraction and blood pressure. While direct and specific binding data for this compound at α1-adrenoceptors is not specified in the reviewed literature, the broader class of 1-arylpiperazines is known to possess α1-adrenoceptor antagonist properties. The substitution pattern on the aryl ring significantly influences the affinity and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). The general structure-activity relationship for this class suggests that the 3,4-dimethylphenyl substitution would contribute to its lipophilicity and potentially influence its interaction with the receptor binding pocket.

Enzyme Inhibition Profiles

Beyond receptor interactions, the potential of this compound and its derivatives to inhibit key enzymes has also been investigated.

Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) Inhibition

Acyl-CoA: Cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia. Research has demonstrated that derivatives of N'-(3,4-dimethylphenyl)piperazine can act as potent ACAT inhibitors. Specifically, the compound N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine has been shown to inhibit ACAT in human colon adenocarcinoma (Caco-2) cells and human hepatoma (HepG2) cells with IC50 values of 0.38 µM and 0.49 µM, respectively. This indicates a significant inhibitory potential for this class of compounds.

| Cell Line | IC50 (µM) |

| Caco-2 | 0.38 |

| HepG2 | 0.49 |

Table 1: ACAT Inhibitory Activity of N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine

Acetylcholine Esterase (AChE) and Monoamine Oxidase (MAO) Inhibition

Acetylcholine esterase (AChE) and monoamine oxidase (MAO) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies on various piperazine derivatives have explored their potential as AChE and MAO inhibitors. For example, piperazine-substituted chalcones have been identified as inhibitors of both MAO-B and AChE. However, specific inhibitory data for this compound against AChE and MAO is not available in the current body of scientific literature. The structure-activity relationships of related compounds suggest that the nature of the substituents on the piperazine ring system is critical for determining the inhibitory potency and selectivity for these enzymes.

Molecular Mechanisms of Action

Neurotransmitter Release and Reuptake Modulation (Dopamine, Serotonin (B10506), Noradrenaline)

The primary mechanism by which many arylpiperazine derivatives exert their effects is through the modulation of monoamine neurotransmitter levels—dopamine (B1211576) (DA), serotonin (5-HT), and noradrenaline (NE)—in the synaptic cleft. This is often achieved by inhibiting their respective reuptake transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). ijrrjournal.com

While direct and comprehensive binding data for 1-(3,4-Dimethylphenyl)piperazine at these transporters is not extensively detailed in publicly accessible literature, the pharmacological profile of analogous N-phenylpiperazine compounds provides significant insights. For instance, studies on various substituted N-phenylpiperazine analogs have revealed high to moderate affinities for these transporters, with the nature and position of the substituents on the phenyl ring playing a crucial role in determining the potency and selectivity.

Research on a series of N-substituted piperazine (B1678402) amines has demonstrated that these compounds can act as dual inhibitors of serotonin and noradrenaline reuptake. The substitution on the phenyl ring is a key determinant of the inhibitory activity against amine transporters. Similarly, studies on 1-phenyl-piperazine (PP) analogs have shown that they can inhibit uptake and induce the release of all three monoamines, and the selectivity can be adjusted by the choice of substituents on the phenylpiperazine skeleton.

A study evaluating substituted N-phenylpiperazine analogs for dopamine D3 versus D2 receptor selectivity also provided off-target binding affinities for a lead compound (a benzamide (B126) derivative of a substituted phenylpiperazine). This compound showed low affinity for DAT (>190 nM), NET (>650 nM), and SERT (>750 nM), suggesting that not all N-phenylpiperazine derivatives are potent transporter inhibitors and that the nature of the entire molecule is critical. nih.gov

The table below summarizes the inhibitory activities of some representative arylpiperazine derivatives at the monoamine transporters, illustrating the range of potencies and selectivities observed within this class of compounds. It is important to note that these are analogs, and the specific values for this compound may differ.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |

|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | Data not specified | Data not specified | Data not specified | ijrrjournal.com |

| 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004) | 1.6 | Data not specified | Data not specified | |

| Compound 6a (a benzamide N-phenylpiperazine analog) | >750 | >650 | >190 | nih.gov |

Receptor Activation and Signal Transduction Pathways

Beyond transporter interactions, arylpiperazines are well-known for their activity at various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes. google.com.na These receptors are integral to cell signaling, and their activation or blockade by ligands like this compound can trigger or inhibit downstream intracellular signaling cascades.

The D2-like family of dopamine receptors (D2, D3, D4) and several serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) are common targets for arylpiperazine compounds. mdpi.comnih.gov For example, aripiprazole, a well-known antipsychotic with an arylpiperazine core, exhibits partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. mdpi.com

Studies on N-phenylpiperazine analogs have demonstrated that they can possess high affinity for the D3 dopamine receptor, with selectivity over the D2 subtype. nih.gov For example, one study identified a compound with a high affinity for the D3 receptor (Ki value = 1.4 nM) and over 450-fold selectivity against the D2 receptor. nih.gov This selectivity is often attributed to specific interactions within the receptor's binding pocket.

Upon binding, these ligands can modulate the activity of adenylyl cyclase, altering intracellular levels of cyclic AMP (cAMP), or influence other second messenger systems like the phosphoinositide pathway. The functional outcome—whether agonism, partial agonism, or antagonism—depends on the specific conformational change induced in the receptor upon ligand binding. For instance, functional assays, such as mitogenesis assays, have been used to determine the intrinsic efficacy of arylpiperazine derivatives at D2 and D3 receptors, showing that some compounds act as antagonists by inhibiting agonist-induced signaling.

The table below presents the receptor binding affinities for selected arylpiperazine derivatives to illustrate the typical receptor interaction profiles within this chemical class.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 12a (an arylpiperazine derivative) | 5-HT1A | 41.5 | mdpi.com |

| Compound 12a (an arylpiperazine derivative) | 5-HT2A | 315 | mdpi.com |

| Compound 12a (an arylpiperazine derivative) | 5-HT7 | 42.5 | mdpi.com |

| Compound 12a (an arylpiperazine derivative) | D2 | 300 | mdpi.com |

| Compound 9b (an arylpiperazine derivative) | 5-HT1A | 23.9 | mdpi.com |

| Compound 9b (an arylpiperazine derivative) | 5-HT2A | 39.4 | mdpi.com |

| Compound 9b (an arylpiperazine derivative) | 5-HT7 | 45.0 | mdpi.com |

Ligand-Receptor Recognition and Conformational Analysis

The interaction between an arylpiperazine ligand and its receptor target is a highly specific process governed by the three-dimensional structures of both the ligand and the receptor's binding site. Molecular modeling and computational docking studies on arylpiperazine derivatives have provided valuable insights into the key structural features that determine binding affinity and selectivity. mdpi.commdpi.com

For arylpiperazines binding to aminergic GPCRs, a common binding motif involves the protonated nitrogen of the piperazine ring forming a strong, charge-assisted hydrogen bond with a highly conserved aspartate residue in the third transmembrane helix (TM3) of the receptor. mdpi.com The aryl substituent attached to the piperazine ring typically inserts into a hydrophobic pocket deep within the binding site, formed by residues from several transmembrane helices.

The specific substitution pattern on the phenyl ring of this compound is critical for its interaction profile. The two methyl groups at the 3 and 4 positions influence the electronic properties and steric bulk of the phenyl ring, which in turn affects how it fits into the receptor's binding pocket. Docking studies on similar compounds have shown that hydrophobic substituents on the arylpiperazine headgroup can explore differences in the amino acid composition of the binding sites between receptor subtypes, leading to selectivity. acs.org

Conformational analysis of arylpiperazines reveals that the piperazine ring typically adopts a chair conformation, and the orientation of the aryl group relative to the piperazine ring is a key determinant of activity. The flexibility of the molecule allows it to adopt a specific conformation that is energetically favorable for binding to a particular receptor.

The structural determinants for selectivity between, for example, D2 and D3 dopamine receptors, can be subtle. Although these receptors share high homology in their binding sites, minor differences in amino acid residues can be exploited by ligands to achieve selectivity. For instance, interactions with less conserved residues in the binding pocket or with extracellular loops can contribute significantly to the subtype selectivity of a ligand. acs.org

Structure Activity Relationship Sar Studies

Impact of Phenyl Substituent Positions on Biological Activity

The nature and position of substituents on the phenyl ring of arylpiperazine derivatives are pivotal in determining their biological activity. Research indicates that the location of a substituent can significantly alter the pharmacological effects of the compound. For instance, in a series of arylpiperazine derivatives tested for analgesic properties, the substitution pattern on the phenyl ring was a key determinant of antinociceptive activity. nih.gov

Studies have shown that alkyl substitutions on the phenyl ring can lead to enhanced analgesic activity. Specifically, a compound with a 2,3-dimethylphenyl group (an isomer of the 3,4-dimethylphenyl moiety) was identified as one of the most active compounds, demonstrating potent analgesic effects in multiple preclinical models. nih.gov This suggests that the presence and placement of methyl groups, such as those in 1-(3,4-Dimethylphenyl)piperazine, are favorable for certain biological activities. In contrast, substitution with halogen groups was found to cause a dramatic decrease in activity. nih.gov

The electronic properties of the substituents also play a crucial role. For arylpiperazine derivatives containing a urea (B33335) linker, para-substitution on the phenyl ring generally resulted in stronger potency compared to meta-substitution. nih.gov For example, replacing a trifluoromethyl group with a trifluoromethoxy group at the para-position substantially enhanced potency without introducing cellular toxicity. nih.gov Conversely, in another study involving arylpiperazines with a dihydrothiazole substituent, the meta position on the phenyl ring was found to be the most favorable for achieving high affinity for the 5-HT1A receptor. mdpi.com

In Vitro Biological Activities

Cell-Based Assays for Receptor Function (e.g., GTP-gamma-S binding, Ca2+ flux)

Cell-based functional assays are crucial for determining how a compound interacts with cellular receptors to initiate a biological response. Assays measuring GTP-gamma-S binding and calcium (Ca2+) flux are standard methods for evaluating the activity of G-protein coupled receptors (GPCRs).

The GTP-gamma-S binding assay measures the first step in G-protein activation following the binding of an agonist to a GPCR. creative-bioarray.comnih.gov It utilizes a non-hydrolyzable analog of GTP, [35S]GTP-gamma-S, to quantify the extent of G-protein activation. nih.govwikipedia.org This allows researchers to determine the potency and efficacy of a compound and to classify it as an agonist, antagonist, or inverse agonist. creative-bioarray.com The assay is particularly well-suited for receptors that couple to Gi/o proteins but can be adapted for Gs and Gq-coupled receptors. nih.gov

Calcium flux assays monitor the mobilization of intracellular calcium (Ca2+i), a key second messenger involved in signaling pathways for many GPCRs, particularly those coupled to Gq proteins. nih.gov These assays often use fluorescent calcium indicators, like Fura-2 or Indo-1, which change their fluorescent properties upon binding to calcium, allowing for the real-time measurement of changes in intracellular calcium concentrations upon receptor activation. nih.govnih.gov

While these assays are standard for pharmacologically active piperazine (B1678402) derivatives, there is no specific data in the reviewed literature detailing the activity of 1-(3,4-Dimethylphenyl)piperazine itself in GTP-gamma-S binding or Ca2+ flux assays. However, studies on structurally related compounds illustrate the utility of these methods. For instance, the compound 1-[2-(2,4-dimethylphenyl-sulfanyl)phenyl]piperazine, a thio-analog with a different substitution pattern, has demonstrated potent interaction with serotonin (B10506) receptors, including 5-HT1A and 5-HT3, highlighting the importance of this chemical class in neuroscience research. google.com

Antiproliferative and Cytotoxicity Assessments

Antiproliferative and cytotoxicity assays are fundamental in drug discovery, particularly in oncology, to identify compounds that can inhibit the growth of cancer cells or induce cell death. A widely used method is the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. biotium.com This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. biotium.comnih.govbezmialemscience.org

The piperazine scaffold is present in numerous compounds evaluated for their anticancer potential. nih.gov For example, various novel 1,4-disubstituted piperazine-2,5-dione derivatives have been tested for toxicity against SH-SY5Y neuroblastoma cells using the MTT assay, with most showing no significant toxicity at concentrations up to 80 μM. nih.gov

Despite the frequent evaluation of piperazine derivatives, no specific studies detailing the antiproliferative or cytotoxic effects of this compound against cancer cell lines were identified in the searched literature.

Thrombolytic and Hemolytic Potentials

The evaluation of thrombolytic and hemolytic activities is important for assessing the blood compatibility of new chemical entities. Thrombolytic assays measure the ability of a compound to dissolve blood clots, a critical function for drugs treating thrombotic diseases. Hemolytic assays determine the potential of a compound to damage red blood cells, causing the release of hemoglobin.

No studies were found in the reviewed scientific literature that specifically assessed the thrombolytic or hemolytic potential of this compound. These activities are, however, evaluated for other novel piperazine derivatives as part of their comprehensive biological profiling.

Cholesterol Esterification Inhibition in Cellular Models (HepG2, Caco2)

A derivative of this compound, identified as N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (YIC-C8-434) , has been extensively studied as a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). nih.govnih.gov The ACAT enzyme is responsible for the esterification of cholesterol, a key step in the absorption of dietary cholesterol in the intestine and the regulation of cholesterol storage in the liver. nih.gov The human hepatoma cell line (HepG2) and the human colon adenocarcinoma cell line (Caco-2) are standard in vitro models used to represent the liver and intestine, respectively. nih.govnih.gov

In cell-based assays, YIC-C8-434 demonstrated significant inhibition of cholesterol ester formation. nih.gov The compound was shown to block the formation of cholesteryl oleate (B1233923) from oleic acid and cholesterol in both Caco-2 and HepG2 cells, without affecting the synthesis of triacylglycerols or phospholipids. nih.gov This indicates a specific inhibitory action on the ACAT enzyme. The half-maximal inhibitory concentration (IC50) values were determined to be 0.38 µM in Caco-2 cells and 0.49 µM in HepG2 cells. nih.gov These findings suggest that this class of compounds can inhibit ACAT in both the intestine and the liver. nih.gov

| Cell Line | Cell Type | Organ Represented | IC50 (µM) |

|---|---|---|---|

| Caco-2 | Human Colon Adenocarcinoma | Intestine | 0.38 |

| HepG2 | Human Hepatoma | Liver | 0.49 |

In Vivo Preclinical Investigations

Hypocholesterolemic Activity in Animal Models

A derivative of 1-(3,4-Dimethylphenyl)piperazine, specifically N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, has been identified as a potent inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in the esterification and absorption of cholesterol. In preclinical studies using rats fed a high-cholesterol diet, this compound demonstrated significant hypocholesterolemic activity. The in vivo efficacy of this compound highlights its potential as a therapeutic agent for managing hypercholesterolemia.

Table 1: Hypocholesterolemic Effect in High-Cholesterol Diet-Fed Rats

| Compound | Effect on Plasma Total Cholesterol | Reference |

| N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine | Exhibited a high level of hypocholesterolemic activity | researchgate.net |

Neurobehavioral and Functional Studies (e.g., inhibition of agonist-induced effects)

Based on a comprehensive review of the available scientific literature, there are no specific in vivo preclinical investigations that have been reported for this compound concerning its neurobehavioral and functional effects, such as the inhibition of agonist-induced responses.

Angiogenesis Inhibition in Tumor Models

A thorough search of the existing scientific literature did not yield any specific in vivo preclinical studies on the anti-angiogenic properties of this compound in tumor models.

Assessment of Adrenotoxicity and Safety Profiles

The safety profile of N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, a derivative containing the this compound moiety, has been evaluated in subacute toxicity studies in rats. These investigations are crucial for determining the potential for adverse effects on the adrenal glands, a known concern for some ACAT inhibitors. The findings from these studies are summarized below.

Table 2: Adrenotoxicity Assessment in Rats

| Compound | Outcome of Subacute Toxicity Studies | Reference |

| N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine | Did not induce adrenotoxicity | researchgate.net |

These results suggest a favorable safety profile for this particular derivative, indicating that it may not possess the adrenotoxic effects seen with some other compounds in its class. researchgate.net

Metabolic Studies

In Silico Metabolism Prediction

In silico tools and computational models are instrumental in the early prediction of a compound's metabolic fate. nih.gov These predictive methods are crucial in drug discovery for assessing the physicochemical, pharmacokinetic, and safety properties of new chemical entities. nih.gov For arylpiperazine compounds, these models predict several potential sites of metabolic activity.

The primary sites of metabolism predicted for 1-(3,4-Dimethylphenyl)piperazine typically include:

The Piperazine (B1678402) Ring: This heterocyclic moiety is a common target for metabolic enzymes. researchgate.netresearchgate.net Predictions often highlight the potential for N-oxidation and hydroxylation of the ring. researchgate.net

The Aromatic Ring: The dimethylphenyl group is susceptible to oxidation. The methyl groups and the aromatic ring itself are potential sites for hydroxylation.

N-Dealkylation: If the piperazine nitrogen atoms are substituted with alkyl groups, N-dealkylation is a predicted metabolic pathway. researchgate.net

These computational predictions provide a theoretical framework for the likely metabolic pathways, guiding further in vitro and in vivo investigations.

Table 1: Predicted Metabolic Hotspots for this compound

| Molecular Moiety | Predicted Metabolic Reaction |

| Piperazine Ring | N-Oxidation, Hydroxylation, Ring Cleavage |

| Dimethylphenyl Ring | Aromatic Hydroxylation, Methyl Group Oxidation |

| Piperazine Nitrogens | N-Dealkylation (if applicable) |

Identification of Metabolites

The biotransformation of the piperazine ring can lead to several well-defined metabolites. researchgate.net Common metabolic pathways for drugs containing an arylpiperazine moiety include the cleavage of the side-chain, resulting in the formation of 1-arylpiperazines. nih.gov

Studies on related piperazine derivatives have identified a range of metabolites, which can be extrapolated to predict the metabolic products of this compound. For instance, research on a piperazine derivative, TM208, identified eight distinct metabolites (M1-M8) following oral administration in rats. nih.gov These included products of desmethylation, N-acetylation, N-formylation, phenyl monohydroxylation, sulfoxidation, and ring-opening. nih.gov

The common types of metabolites identified for arylpiperazines are:

N-Oxides: Formed by the oxidation of the nitrogen atoms in the piperazine ring.

Hydroxylated Derivatives: Resulting from the addition of a hydroxyl group to the aromatic or piperazine ring.

N-Dealkylated Metabolites: Produced by the removal of any alkyl substituents from the piperazine nitrogens.

Ring Cleavage Products: The opening of the piperazine ring can lead to the formation of N-substituted ethylenediamines. researchgate.net

Conjugates: Metabolites can undergo further conjugation reactions, such as N-glucuronidation and N-sulfation. researchgate.net

Table 2: Common Metabolites of Arylpiperazine Compounds

| Metabolite Type | Description |

| N-Oxides | Oxidation at the piperazine nitrogen atoms. |

| Hydroxylated Metabolites | Addition of -OH to the aromatic or piperazine ring. |

| Ring-Opened Metabolites | Cleavage of the piperazine ring structure. |

| Conjugated Metabolites | Glucuronide or sulfate (B86663) adducts. |

Enzyme Systems Involved in Biotransformation

The biotransformation of piperazine-containing compounds is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govacs.org This enzyme system is a major player in the metabolism of a vast array of xenobiotics. acs.org

Several specific CYP450 isoforms have been identified as key catalysts in the metabolism of arylpiperazines:

CYP3A4: This is a major enzyme involved in the metabolism of many piperazine derivatives. nih.govnih.gov It is known to catalyze various oxidative reactions.

CYP2D6: This isoform is also significantly involved in the metabolism of piperazine compounds. nih.govnih.gov For example, it is the primary enzyme responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine. nih.gov

CYP1A2, CYP2C19, and others: Depending on the specific structure of the arylpiperazine, other CYP isoforms like CYP1A2 and CYP2C19 can also contribute to its metabolism. nih.gov For example, in the metabolism of the phenothiazine (B1677639) neuroleptic perazine, CYP1A2 and CYP3A4 are the main isoenzymes for 5-sulphoxidation, while CYP2C19 is the main isoform for N-demethylation. nih.gov

The involvement of multiple CYP isoforms highlights the complex nature of arylpiperazine metabolism. The specific enzymes involved can vary based on the substituents on both the aromatic and piperazine rings.

Table 3: Key Cytochrome P450 Isoforms in Arylpiperazine Metabolism

| Enzyme | Role in Metabolism | Reference |

| CYP3A4 | Major contributor to oxidative metabolism | nih.govnih.gov |

| CYP2D6 | Significant role, particularly in O-demethylation | nih.govnih.gov |

| CYP1A2 | Involved in specific oxidative pathways | nih.gov |

| CYP2C19 | Contributes to N-demethylation | nih.gov |

Potential Therapeutic Applications Derived from Research Findings

Antidepressant Potential

The piperazine (B1678402) substructure is a well-established feature in many antidepressant medications, largely due to its favorable pharmacokinetic profile for entering the central nervous system (CNS). nih.gov In the context of antidepressants, the piperazine ring is more than just a carrier; it often plays a crucial role in how the drug binds to its target receptors. nih.gov

Research into piperazine derivatives indicates their mechanism of action often involves the modulation of key neurotransmitters such as dopamine (B1211576), serotonin (B10506) (5-HT), and norepinephrine (B1679862). nih.gov An increase in the levels of these neurotransmitters in the brain is a common mechanism for many existing antidepressant drugs. nih.gov While specific studies on the antidepressant effects of 1-(3,4-Dimethylphenyl)piperazine are not extensively documented in current literature, the recognized importance of the phenylpiperazine scaffold in the development of novel antidepressants suggests its potential in this area. nih.gov The structural features of this compound class are considered crucial for enhancing efficacy and potency in treating depression. nih.gov

Hypercholesterolemia and Atherosclerosis Management

A comprehensive review of available scientific literature did not yield specific research findings regarding the direct application of this compound or its closely related derivatives for the management of hypercholesterolemia and atherosclerosis. While general lipid-lowering therapies such as statins and PCSK9 inhibitors are the standard of care for atherosclerosis, there is no current research linking this specific piperazine compound to such mechanisms. nih.govresearchgate.net

Management of Neuropsychiatric Disorders (e.g., targeting D4 receptors)

The dopamine D4 receptor is a significant target for medications aimed at treating neuropsychiatric conditions. nih.gov These receptors are primarily located in areas of the brain associated with higher cognitive functions, such as the prefrontal cortex and hippocampus, where they influence attention, cognition, and decision-making. nih.govmedworksmedia.com This distribution distinguishes them from other dopamine receptors that are more concentrated in motor areas of the brain. nih.gov

The atypical antipsychotic drug clozapine (B1669256) exhibits a high affinity for the D4 receptor, which sparked considerable interest in developing selective D4 receptor antagonists as potential antipsychotics with improved side-effect profiles. nih.govjwatch.org Although a clinical trial for one such selective D4 antagonist, L-745,870, did not show efficacy in treating schizophrenia, the role of D4 receptors in neuropsychiatric disorders remains an active area of research. medworksmedia.comjwatch.org Given that many D4-selective ligands are based on the piperazine structure, derivatives of this compound represent a potential source of novel compounds for modulating D4 receptor activity to treat cognitive deficits associated with disorders like schizophrenia and attention-deficit/hyperactivity disorder (ADHD). nih.gov

Anticancer and Glioma Regression Potential

The piperazine scaffold is a recurring structural motif in the design of new anticancer agents. Various derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines.

Notably, research has focused on the aggressive brain tumor, glioblastoma multiforme (GBM). A novel compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10), which contains a piperazine ring, showed antiproliferative effects against several CNS cancer cell lines. nih.gov In vitro screening revealed that the SNB-19 glioblastoma cell line was particularly sensitive to SJ10. nih.gov

Furthermore, conjugating N-substituted piperazine pharmacophores to the vindoline (B23647) alkaloid has produced compounds with potent activity against colon, CNS, melanoma, renal, and breast cancer cell lines. nih.govnih.gov Other research has explored novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives incorporating a piperazine moiety, which showed significant efficacy against renal cancer and melanoma cell lines. nih.gov The consistent appearance of the piperazine ring in compounds with promising anticancer effects highlights the potential of derivatives like this compound in oncological research.

| Derivative Type | Cancer Cell Line | Activity (GI₅₀)¹ | Reference |

| Vindoline-piperazine conjugate (23) | Breast (MDA-MB-468) | 1.00 µM | nih.gov |

| Vindoline-piperazine conjugate (25) | Non-Small Cell Lung (HOP-92) | 1.35 µM | nih.gov |

| Phenyl-urea-piperazine (5a) | Renal (A498) | < 0.01 µM | nih.gov |

| Phenyl-urea-piperazine (5d) | Melanoma (UACC-62) | 0.03 µM | nih.gov |

| Indenoquinolinone-piperazine (SJ10) | CNS/Glioblastoma (SNB-19) | 67.25% (%GI)² | nih.gov |

¹GI₅₀ is the concentration causing 50% growth inhibition. ²%GI is the percentage of growth inhibition at a 10 µM concentration.

Antimycobacterial Agents

Derivatives of N-arylpiperazine are being investigated as potential new treatments for mycobacterial infections, including tuberculosis. In one study, novel N-arylpiperazines were synthesized and tested against various mycobacterial strains, showing particular promise against Mycobacterium tuberculosis. nih.govresearchgate.net The most effective compound in the series achieved a Minimum Inhibitory Concentration (MIC) of 8 µM against M. tuberculosis. researchgate.net

Another class of derivatives, the nitrofuranyl piperazines, have also shown potent activity. One such compound, HC2210, was found to be effective against Mycobacterium abscessus, a species known for its high intrinsic antibiotic resistance. nih.gov These findings suggest that the this compound scaffold could serve as a basis for developing new antimycobacterial drugs.

| Derivative Class | Mycobacterium Strain | Activity (MIC) | Reference |

| N-Arylpiperazine (8h) | M. tuberculosis H37Rv | 8 µM | researchgate.net |

| N-Arylpiperazine (8a-h) | M. kansasii | 62.5 - 125 µM | nih.gov |

| Nitrofuranyl piperazine (HC2210) | M. abscessus | ~5 µM | nih.gov |

Anti-inflammatory Effects

Piperazine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. Research has shown that these compounds can reduce inflammation through several mechanisms.

One study on the piperazine derivative LQFM182 found that it reduced paw edema and cell migration in response to carrageenan, an inflammatory agent. nih.gov The mechanism was linked to a reduction in the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Another derivative, LQFM-008, also showed anti-inflammatory effects by reducing edema, cell migration, and protein exudation. nih.gov Further studies on N-phenyl piperazine derivatives confirmed a dose-dependent anti-inflammatory response. biomedpharmajournal.org Additionally, some hybrid compounds containing an arylpiperazine residue have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Antibacterial Activity

The piperazine core structure is present in a number of agents with antibacterial properties. Research has shown that piperazine derivatives can be effective against both Gram-positive and Gram-negative bacteria. ijcmas.com In one study screening novel piperazine derivatives, compound RL-308 proved to be highly effective against Shigella flexineri, Staphylococcus aureus, and Methicillin-Resistant S. aureus (MRSA) with low Minimum Inhibitory Concentrations (MIC). ijcmas.com

The versatility of the piperazine scaffold has also led to the development of piperazine-based antimicrobial polymers. nih.gov These polymers can be designed to target and disrupt the bacterial cytoplasmic membrane, causing leakage of internal components and leading to cell death. nih.gov This approach represents an advanced strategy to combat the growing problem of antimicrobial resistance.

| Derivative ID | Bacterial Strain | Activity (MIC) | Reference |

| RL-308 | Shigella flexineri | 2 µg/mL | ijcmas.com |

| RL-308 | Staphylococcus aureus | 4 µg/mL | ijcmas.com |

| RL-308 | MRSA | 16 µg/mL | ijcmas.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Receptor Targets and Polypharmacology

The arylpiperazine moiety is a well-established pharmacophore that interacts with a wide range of biological targets, particularly within the central nervous system. Many derivatives are known to exhibit activity at dopaminergic, serotoninergic, and adrenergic receptors. nih.govmdpi.com A crucial first step in characterizing 1-(3,4-Dimethylphenyl)piperazine is to conduct comprehensive screening to identify its primary and secondary receptor targets.

Future investigations should focus on its binding affinity and functional activity at various receptor families. Given the known activities of similar structures, initial screening should prioritize dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), and sigma (σ1, σ2) receptors. mdpi.comnih.govnih.gov The concept of polypharmacology—the ability of a single compound to interact with multiple targets—is particularly relevant for this class. A broad profiling approach could reveal a unique "pharmacological fingerprint" for this compound, which may be advantageous for treating complex multifactorial disorders.

Table 1: Potential Receptor Targets for Investigation

| Receptor Family | Specific Subtypes of Interest | Rationale based on Arylpiperazine Literature |

|---|---|---|

| Dopamine | D2, D3 | Known targets for arylpiperazines in neuropsychiatric disorders. nih.govmdpi.com |

| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Common targets for arylpiperazine-containing antidepressants and antipsychotics. mdpi.com |

| Sigma (σ) | σ1, σ2 | Implicated in neuroprotection and cancer; a target for some piperazine (B1678402) derivatives. nih.gov |

| Adrenergic | α1, α2 | Arylpiperazines have shown affinity for adrenergic receptors, relevant in cardiovascular and CNS conditions. mdpi.com |

Optimization of Pharmacological Selectivity and Efficacy

Once primary targets are identified, subsequent research must focus on optimizing the compound's pharmacological profile. Medicinal chemistry efforts can be directed toward enhancing its potency and selectivity for a desired target while minimizing off-target effects. Lessons can be drawn from the development of other piperazine derivatives where structural modifications led to highly selective ligands. For instance, studies on N-phenylpiperazine analogs have successfully generated compounds with over 500-fold selectivity for the D3 dopamine receptor over the D2 receptor. nih.gov Similarly, optimization of piperazinebenzylamines has yielded potent and selective antagonists for the human melanocortin-4 receptor. nih.gov

For this compound, future work could involve:

Structural Modifications: Introducing or altering substituents on the phenyl ring or the second nitrogen of the piperazine core to fine-tune receptor affinity and selectivity.

Stereochemistry: Synthesizing and evaluating individual enantiomers, as stereoisomers often exhibit different pharmacological properties.

Bioisosteric Replacement: Replacing the dimethylphenyl group with other bioisosteres to explore interactions with the receptor binding pocket and improve properties like metabolic stability.

This optimization process aims to produce lead candidates with a superior therapeutic index, maximizing efficacy while reducing the potential for undesirable effects.

Development of Advanced Analytical Techniques for Comprehensive Profiling

To support preclinical and potential clinical development, robust and sensitive analytical methods are indispensable. Future research must include the development and validation of advanced techniques for the detection and quantification of this compound and its metabolites in various biological matrices, such as plasma, urine, and brain tissue.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering high sensitivity and specificity. mdpi.com The development of these methods is critical for conducting pharmacokinetic studies, understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and establishing a clear relationship between exposure and pharmacological response.

Table 2: Key Analytical Methods for Development

| Technique | Application | Purpose |

|---|---|---|

| LC-MS/MS | Quantitative Bioanalysis | Accurately measure concentrations of the parent compound and its metabolites in biological fluids. |

| GC-MS | Identification & Quantification | An alternative method, particularly for volatile metabolites or derivatives. unodc.org |

| High-Resolution MS | Metabolite Identification | Elucidate the structures of unknown metabolites formed in vivo and in vitro. |

Elucidation of Detailed Molecular and Cellular Mechanisms of Action

Beyond identifying receptor targets, it is essential to understand the downstream molecular and cellular consequences of receptor interaction. For example, a related compound, 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone (OPC-4392), has been shown to act as an agonist at presynaptic dopamine D2 receptors, thereby inhibiting dopamine synthesis. nih.gov Future studies should investigate whether this compound shares this mechanism or possesses a distinct mode of action.

Key research questions to address include:

Functional Activity: Is the compound an agonist, antagonist, partial agonist, or inverse agonist at its target receptors? This can be determined using in vitro functional assays, such as GTPγS binding or second messenger assays (e.g., cAMP accumulation).

Signaling Pathways: Which intracellular signaling cascades are activated or inhibited following receptor binding? Investigating downstream effectors like protein kinases (e.g., ERK, Akt) and transcription factors can provide a deeper understanding of its cellular effects.

Electrophysiological Effects: How does the compound modulate neuronal activity? Techniques like patch-clamp electrophysiology can be used to study its effects on ion channel function and neuronal excitability in relevant brain regions.

Application in Radioligand Development for Imaging Studies

The phenylpiperazine scaffold is highly amenable to radiolabeling for use as a probe in Positron Emission Tomography (PET) imaging. nih.gov Developing a radiolabeled version of this compound, for instance with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), could create a powerful tool for translational research. nih.govfrontiersin.org A successful PET radioligand would allow for the non-invasive visualization and quantification of its target receptors in the living brain. rsc.orgmdpi.com

This approach has several key applications:

Target Engagement: Confirming that the drug reaches its intended target in the brain and occupies it in a dose-dependent manner.

Pharmacokinetic Studies: Studying the regional brain uptake and clearance kinetics of the compound.

Biomarker Development: Using the radioligand to measure changes in receptor density in disease states or in response to treatment.

The development of such an imaging agent would significantly accelerate the translational path of this compound or its optimized derivatives from preclinical models to human studies. nih.gov

In-depth Preclinical Toxicological Profiling

A comprehensive understanding of a compound's safety profile is a prerequisite for any clinical consideration. While general toxicological data exists for the piperazine class, including potential for CNS effects like agitation or seizures, a specific and thorough profile for this compound is required. nih.gov

A future in-depth preclinical toxicology program should include:

Metabolic Profiling: Identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism to predict potential drug-drug interactions. nih.gov

In Vitro Safety Pharmacology: Screening for off-target activities that could lead to adverse effects, such as inhibition of hERG channels (cardiotoxicity) or interactions with a broad panel of receptors and enzymes.

In Vivo Toxicity Studies: Conducting acute and repeated-dose toxicity studies in rodent and non-rodent species to identify any target organ toxicity and establish a safe dose range.

Genotoxicity Assessment: Evaluating the potential for the compound to cause DNA damage using a standard battery of tests (e.g., Ames test, micronucleus assay).

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)piperazine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 3,4-dimethylphenyl groups to the piperazine core via nucleophilic substitution or palladium-catalyzed cross-coupling. Ultrasound-assisted synthesis (e.g., using sodium acetate and methanol) can enhance reaction efficiency and yield . Purification often employs normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) to isolate the compound from byproducts . Characterization via NMR (1H/13C) and melting point analysis ensures structural fidelity and purity, as demonstrated in analogous piperazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with electron ionization is preferred for detecting trace impurities and verifying molecular weight . High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., [M+H]+ ions), while nuclear magnetic resonance (NMR) resolves substituent positions on the aromatic ring . For metabolic studies, liquid/liquid extraction followed by acetylation and GC/MS analysis is effective for detecting degradation products .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., cytotoxicity vs. antiproliferative activity) be resolved for this compound?

- Methodological Answer : Contradictions may arise from substituent-specific effects or assay conditions. For example, 3,4-dimethylphenyl derivatives exhibit lower cytotoxicity compared to chlorinated analogs, suggesting steric or electronic influences on biological activity . Dose-response studies (e.g., IC50 curves in cancer cell lines) and comparative metabolomics (e.g., rat vs. human liver microsomes) can clarify species-specific metabolic pathways and toxicity thresholds . Additionally, receptor binding assays (e.g., serotonin/dopamine receptors) may explain divergent pharmacological profiles .

Q. What structural modifications to this compound optimize its selectivity in receptor binding studies?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methyl) at the 3,4-positions enhance lipophilicity and receptor affinity, while bulky substituents reduce off-target interactions . Introducing sulfonyl or acetyl groups to the piperazine nitrogen (e.g., as in methanesulfonyl-dithiocarbamates) can improve selectivity for enzymes like PDE10A . Computational docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D3) helps prioritize synthetic candidates .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Piperazines are typically metabolized via N-dealkylation, hydroxylation, or glucuronidation. For example, demethylation of the 3,4-dimethyl groups could yield catechol intermediates, which may undergo methylation or conjugation (e.g., sulfation) . In vitro studies using hepatic microsomes and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identify key enzymes involved. LC-MS/MS with stable isotope-labeled analogs tracks metabolic products in urine or plasma .

Q. How can computational modeling predict the toxicological profile of novel this compound derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on datasets like ToxCast predict acute toxicity (e.g., LD50) based on molecular descriptors (e.g., logP, polar surface area) . Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target receptors (e.g., hERG channels), while ADMET tools (e.g., SwissADME) estimate blood-brain barrier penetration and mutagenicity risks .

Q. What protocols ensure sensitive detection of this compound in forensic or biological samples?

- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) isolates the compound from complex matrices . Derivatization (e.g., acetylation) improves GC/MS volatility, with detection limits <10 ng/mL in urine . For high-throughput screening, UPLC-QTOF-MS in positive ion mode provides rapid identification using fragmentation patterns (e.g., m/z 205 for the piperazine core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro